molecular formula C17H13N B12539458 4-[2-(Azulen-1-yl)ethenyl]pyridine CAS No. 652142-08-0

4-[2-(Azulen-1-yl)ethenyl]pyridine

Cat. No.: B12539458
CAS No.: 652142-08-0
M. Wt: 231.29 g/mol
InChI Key: KEAYFIVLHJFCHP-UHFFFAOYSA-N
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Description

4-[2-(Azulen-1-yl)ethenyl]pyridine is a chemical compound that features a unique structure combining azulene and pyridine moieties. Azulene is a nonbenzenoid aromatic hydrocarbon known for its deep blue color and unique electronic properties, while pyridine is a basic heterocyclic organic compound with a nitrogen atom. The combination of these two structures results in a compound with interesting chemical and physical properties, making it a subject of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Azulen-1-yl)ethenyl]pyridine typically involves the reaction of azulene derivatives with pyridine derivatives. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where a halogenated azulene compound reacts with a pyridine derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Azulen-1-yl)ethenyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution on the azulene moiety can lead to halogenated derivatives, while nucleophilic substitution on the pyridine ring can result in various substituted pyridines .

Scientific Research Applications

4-[2-(Azulen-1-yl)ethenyl]pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[2-(Azulen-1-yl)ethenyl]pyridine involves its interaction with molecular targets through its unique electronic properties. The azulene moiety, with its large dipole moment, can interact with electron-rich or electron-deficient sites in biological molecules, potentially disrupting their normal function. The pyridine ring can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(Azulen-1-yl)ethenyl]pyridine is unique due to the presence of the ethenyl linkage, which can influence its electronic properties and reactivity.

Properties

CAS No.

652142-08-0

Molecular Formula

C17H13N

Molecular Weight

231.29 g/mol

IUPAC Name

4-(2-azulen-1-ylethenyl)pyridine

InChI

InChI=1S/C17H13N/c1-2-4-15-8-9-16(17(15)5-3-1)7-6-14-10-12-18-13-11-14/h1-13H

InChI Key

KEAYFIVLHJFCHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=CC(=C2C=C1)C=CC3=CC=NC=C3

Origin of Product

United States

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